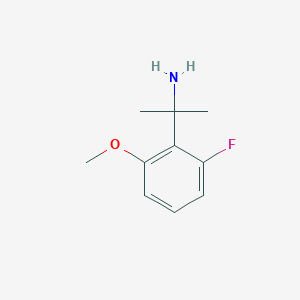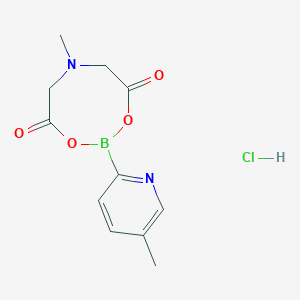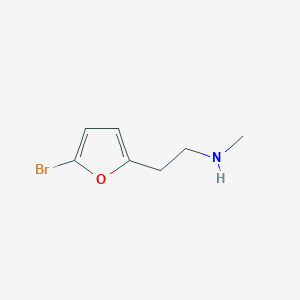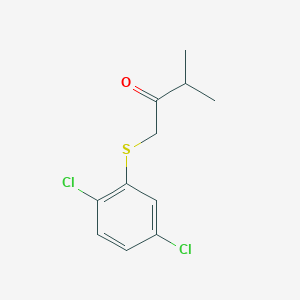
1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a thioether linkage, which is further connected to a methylbutanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one typically involves the following steps:
-
Formation of the Thioether Linkage: : The initial step involves the reaction of 2,5-dichlorothiophenol with an appropriate alkyl halide, such as 3-chloro-3-methylbutan-2-one, under basic conditions. A common base used is sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.
化学反应分析
Types of Reactions
1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
科学研究应用
1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioether and carbonyl groups are key functional moieties that can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
相似化合物的比较
Similar Compounds
- 1-((2,4-Dichlorophenyl)thio)-3-methylbutan-2-one
- 1-((2,5-Dichlorophenyl)thio)-2-methylpropan-2-one
- 1-((3,5-Dichlorophenyl)thio)-3-methylbutan-2-one
Comparison
1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C11H12Cl2OS |
|---|---|
分子量 |
263.2 g/mol |
IUPAC 名称 |
1-(2,5-dichlorophenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(2)10(14)6-15-11-5-8(12)3-4-9(11)13/h3-5,7H,6H2,1-2H3 |
InChI 键 |
BKNBIZJWYKMNNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)CSC1=C(C=CC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


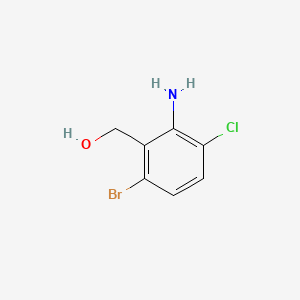
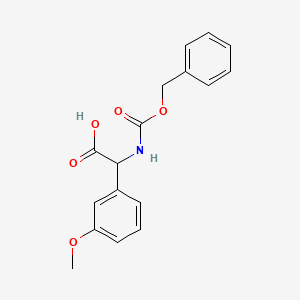
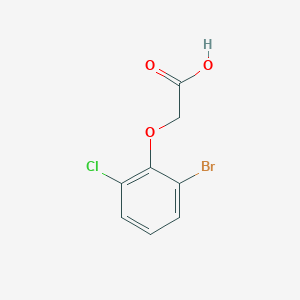
![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)

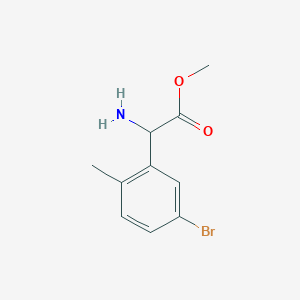

![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)
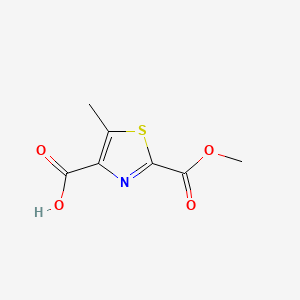
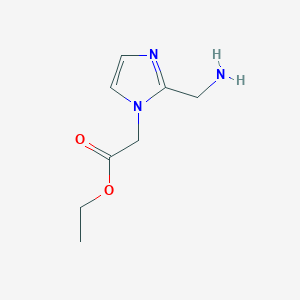
![3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/structure/B13543021.png)
